molecular formula C7H6BrNOS B2781155 4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole CAS No. 1909305-21-0

4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole

Cat. No.: B2781155
CAS No.: 1909305-21-0
M. Wt: 232.1
InChI Key: QLXDEZOJJMCKDM-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole is a chemical compound with the molecular formula C7H6BrNOS and a molecular weight of 232.10 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropane ring, and a thiazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole typically involves the reaction of cyclopropanecarbonyl chloride with 2-aminothiazole in the presence of a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents used.

    Cyclization Reactions: The cyclopropane ring can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

4-Bromo-2-cyclopropanecarbonyl-1,3-thiazole can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNOS/c8-5-3-11-7(9-5)6(10)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXDEZOJJMCKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=NC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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